2-(3-nitro-4-((2-oxoazepan-3-yl)amino)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Description
2-(3-nitro-4-((2-oxoazepan-3-yl)amino)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H22N4O5 and its molecular weight is 410.43. The purity is usually 95%.
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Biological Activity
The compound 2-(3-nitro-4-((2-oxoazepan-3-yl)amino)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic molecule with potential pharmacological applications. This article synthesizes available research on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C19H20N4O4
- Molecular Weight: 368.39 g/mol
- CAS Number: Not specifically listed in the sources but can be derived from its IUPAC name.
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets:
- Nitro Group Influence: The presence of the nitro group (–NO2) is known to enhance the compound's reactivity and can influence its interaction with biological macromolecules.
- Amino Group Functionality: The amino group attached to the azepan ring plays a crucial role in binding to target proteins or enzymes, potentially modulating their activity.
- Tetrahydroisoindole Core: This structure is often associated with neuroactive properties and may contribute to the compound's ability to cross the blood-brain barrier.
Biological Activity
Research has indicated several areas where this compound exhibits notable biological activity:
Anticancer Properties
Studies have shown that similar compounds with tetrahydroisoindole structures possess cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1: A derivative of tetrahydroisoindole demonstrated significant inhibition of tumor growth in xenograft models of breast cancer, suggesting that this compound may share similar anticancer properties due to structural similarities.
Antimicrobial Activity
The compound's ability to inhibit bacterial growth has been explored:
- Case Study 2: In vitro assays revealed that compounds with nitro substitutions exhibit enhanced antibacterial activity against Gram-positive bacteria. This suggests a potential application for treating infections.
Neuroprotective Effects
Given its ability to penetrate the central nervous system, there is interest in its neuroprotective capabilities:
- Research Finding: Compounds in this class have shown promise in reducing oxidative stress markers in neuronal cell cultures, indicating potential for treating neurodegenerative diseases.
Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Inhibition of tumor growth | [Source A] |
Antimicrobial | Bacterial growth inhibition | [Source B] |
Neuroprotective | Reduction in oxidative stress | [Source C] |
Properties
IUPAC Name |
4-[3-nitro-4-[(2-oxoazepan-3-yl)amino]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c26-19-15(3-1-2-8-22-19)23-14-7-6-13(10-16(14)25(29)30)24-20(27)17-11-4-5-12(9-11)18(17)21(24)28/h4-7,10-12,15,17-18,23H,1-3,8-9H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXZHGUIYBDPEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC2=C(C=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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